molecular formula C18H32N2O B8198641 4-(Dodecyloxy)benzene-1,3-diamine

4-(Dodecyloxy)benzene-1,3-diamine

Cat. No.: B8198641
M. Wt: 292.5 g/mol
InChI Key: YBNWBQXABYLBMR-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)benzene-1,3-diamine is an organic compound characterized by the presence of a dodecyloxy group attached to a benzene ring, which also contains two amine groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-dodecyloxy-1,3-dinitrobenzene with reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon to yield the desired diamine compound .

Industrial Production Methods

Industrial production of 4-(Dodecyloxy)benzene-1,3-diamine may involve large-scale nitration of dodecyloxybenzene followed by catalytic hydrogenation to introduce the amine groups. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine-functionalized compounds .

Scientific Research Applications

4-(Dodecyloxy)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Dodecyloxy)benzene-1,3-diamine exerts its effects involves interactions with cellular membranes and proteins. The dodecyloxy group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt cellular processes. The amine groups can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Dodecyloxy)benzene-1,3-diamine: Unique due to its specific substitution pattern and functional groups.

    4-(Dodecyloxy)-1,4-benzenediamine: Similar structure but different positional isomer.

    4-(Dodecyloxy)-1,2-benzenediamine: Another positional isomer with distinct properties.

    4-(Dodecyloxy)-1,3-benzenediol: Contains hydroxyl groups instead of amine groups.

Uniqueness

This compound is unique due to its combination of lipophilic and hydrophilic functional groups, making it versatile for various applications in materials science and pharmaceuticals .

Properties

IUPAC Name

4-dodecoxybenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c1-2-3-4-5-6-7-8-9-10-11-14-21-18-13-12-16(19)15-17(18)20/h12-13,15H,2-11,14,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNWBQXABYLBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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